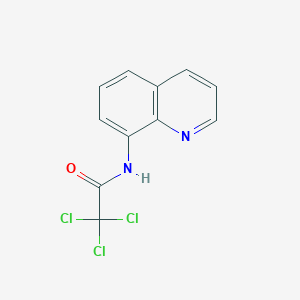

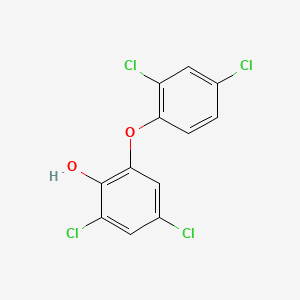

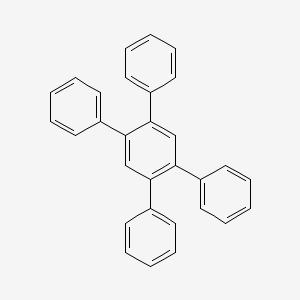

Phosphine oxide, (4-chlorophenyl)diphenyl-

Descripción general

Descripción

Phosphine oxide, (4-chlorophenyl)diphenyl- , commonly known as TPO , is a monoacylphosphine oxide-based photoinitiator. It finds applications in various polymeric matrices for efficient curing and color stability of resins . TPO is used as a photo-initiator in products such as printing inks, UV coatings, and optical fiber coatings .

Aplicaciones Científicas De Investigación

1. Photoinduced Coupling Reactions

Phosphine oxides like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are utilized as radical initiators in macromolecular chemistry. They have demonstrated effectiveness in photoinduced cross-coupling reactions with disulfides or diselenides, yielding thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

2. Acid-Base and Complexing Properties

Asymmetrical phosphine oxides containing a 2-hydroxyphenylethenyl fragment have been studied for their acid-base and complexing properties. These studies were conducted in aqueous ethanol, revealing insights into their chemical behavior and potential applications in various reactions (Mironov et al., 2013).

3. Synthesis of Single Isomers of Unsaturated Carboxylic Acids

Alkyl(diphenyl)phosphine oxides are instrumental in synthesizing pure E or Z isomers of unsaturated acids. This process involves the reduction of keto acids to hydroxy acids and subsequent stereospecific elimination (Levin & Warren, 1988).

4. Fluorometric Determination of Lipid Hydroperoxides

In the field of biochemistry, phosphine oxides such as diphenyl-1-pyrenylphosphine have been developed as fluorescent reagents for determining lipid hydroperoxides in food and biological materials. These phosphine oxides react with hydroperoxides to produce a strong fluorescence, making them valuable in analytical chemistry (Akasaka & Ohrui, 2000).

5. Applications in Organic Light-Emitting Diodes (OLEDs)

Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide displays wide molecular orbital gaps and electron-dominated charge transport, making it suitable for use in blue phosphorescent OLEDs. Such compounds have shown high external quantum efficiency and luminance efficiency (Mamada et al., 2011).

Propiedades

IUPAC Name |

1-chloro-4-diphenylphosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFFVVUATVAVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457738 | |

| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, (4-chlorophenyl)diphenyl- | |

CAS RN |

34303-18-9 | |

| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)